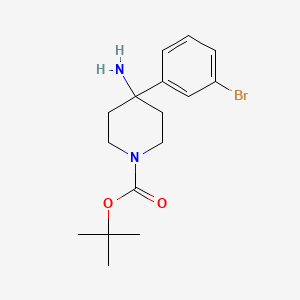

4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLCXRHUMKRDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678274 | |

| Record name | tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669068-74-0 | |

| Record name | tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 917925-62-3) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological significance.

Biological Activity Overview

The biological activity of 4-amino derivatives, particularly those containing piperidine rings, has been extensively studied. This compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Compounds with similar structures have shown efficacy in models of depression, likely through modulation of neurotransmitter systems.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Neuroprotective Effects : Research indicates that certain piperidine derivatives may provide neuroprotection, potentially beneficial in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the aromatic ring can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances binding affinity to targets |

| Tert-butyl Ester Group | Improves lipophilicity and bioavailability |

| Amino Group Positioning | Critical for receptor interaction |

Case Studies and Research Findings

-

Antidepressant Activity :

A study evaluated various piperidine derivatives for antidepressant-like effects using the forced swim test (FST) in rodents. The compound exhibited significant reductions in immobility time, indicating potential antidepressant properties . -

Cytotoxicity Against Cancer Cells :

In a screening of piperidine-based compounds against several cancer cell lines, 4-amino derivatives showed IC₅₀ values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity. Further modifications improved selectivity towards cancer cells while minimizing toxicity to normal cells . -

Neuroprotective Properties :

Research highlighted that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the inhibition of apoptotic pathways and enhancement of neurotrophic factors .

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The incorporation of the bromophenyl group may enhance the pharmacological profile by modifying receptor interactions, potentially leading to novel antidepressants .

- Targeted Protein Degradation (TPD) : The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. The rigidity introduced by the piperidine structure can optimize the orientation of bifunctional protein degraders, enhancing ternary complex formation and improving drug-like properties .

Neuropharmacology

- Studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation may lead to therapeutic effects in anxiety and mood disorders, warranting further investigation into the specific mechanisms of action of this compound .

Synthetic Chemistry

- The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with targeted actions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

(a) 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

- Structure: Piperazine ring with 4-amino-2-fluorophenyl substituent.

- Molecular Formula : C15H22FN3O2; MW : 295.35 g/mol .

- Key Differences: Ring System: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Substituent: Fluorine at the 2-position on the phenyl ring introduces electron-withdrawing effects, contrasting with the 3-bromo group in the target compound. Bromine’s larger atomic size may enhance steric hindrance and lipophilicity .

(b) 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure : Piperidine with 4-bromomethylphenyl group.

- Molecular Formula: C17H24BrNO2; MW: 381.31 g/mol .

- Key Differences: Bromine Position: Bromomethyl group (para to piperidine) vs. 3-bromo directly on phenyl. The bromomethyl group allows alkylation reactions, whereas the target’s bromophenyl is suited for coupling (e.g., Suzuki). Functionality: Lacks the amino group, reducing hydrogen-bonding capacity .

Functional Group Modifications

(a) 4-(CarboxyMethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

- Structure: Piperidine with carboxymethyl-amino group.

- Molecular Formula : C12H22N2O4; MW : 270.32 g/mol .

- Key Differences: Carboxylic Acid Moietу: Introduces acidity (pKa ~4-5) and hydrophilicity, contrasting with the target’s non-ionizable amino group. Applications: Suitable for conjugation via carboxylate, whereas the target’s amino group enables amide bond formation .

(b) 4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

- Structure: Chiral amino acid side chain (2-amino-3-methylbutyryl) attached to piperidine.

- Molecular Formula: Not explicitly stated; estimated MW ~350–370 g/mol .

- Key Differences: Chirality: The (S)-configured side chain enables stereoselective interactions, unlike the target’s achiral structure.

Sulfonyl and Sulfonamide Derivatives

(a) 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure : Piperidine with morpholine-sulfonyl group.

- Synthesis : Sulfonylation of piperidine followed by tert-butyl protection .

- Key Differences: Electron-Withdrawing Sulfonyl: Reduces basicity of the piperidine nitrogen, contrasting with the target’s electron-donating amino group. Applications: Sulfonamides are common in protease inhibitors, whereas the target’s amino group may suit kinase-targeted therapies .

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Approaches

Detailed Reaction Conditions and Data

Bromination of 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester

- Reagents: Bromine (2.6 mL, 50 mmol), Aluminum chloride (0.67 g, 5 mmol)

- Solvents: Tetrahydrofuran (30 mL) and diethyl ether (30 mL)

- Temperature: 0 to 5 °C

- Time: 24 hours

- Workup: Filtration of solids, concentration of mother liquor, trituration with diethyl ether, drying under vacuum

- Characterization:

Catalytic Hydrogenation to Amino Derivative

- Reagents: 10% Pd/C catalyst, hydrogen gas

- Solvent: Methanol

- Atmosphere: Inert (nitrogen or argon)

- Time: Overnight (~16 hours)

- Workup: Filtration through celite, concentration

- Yield: 95%

- Notes: Efficient conversion of keto to amino group on piperidine ring; product used directly in subsequent steps

Nucleophilic Substitution with Potassium tert-Butoxide

- Reagents: Potassium tert-butoxide, aryl halides (e.g., 2-bromo-4-chloro-5-nitropyridine)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: Room temperature (~20°C)

- Time: 1 hour

- Workup: Dilution with water, extraction with ethyl acetate, drying over sodium sulfate, concentration, silica gel chromatography

- Yield: Approximately 60-62%

- Characterization: LCMS m/z ~316-332 depending on substituents

Cross-Coupling Reactions (Buchwald-Hartwig or Suzuki)

- Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl bromides or boronate esters, base

- Solvent: Ethyl acetate, tetrahydrofuran, or similar

- Temperature: Room temperature to reflux depending on protocol

- Time: Several hours to overnight

- Yield: Up to 99% (crude)

- Purification: Flash column chromatography

- Notes: Enables installation of amino-phenyl groups at piperidine 4-position with high selectivity

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield | Product Description |

|---|---|---|---|---|

| Bromination of 4-oxo-piperidine derivative | Bromine, AlCl3, THF, Et2O | 0-5°C, 24 h | Quantitative | 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

| Catalytic hydrogenation | 10% Pd/C, H2, MeOH | Inert atmosphere, overnight | 95% | 3-Bromo-4-amino-piperidine-1-carboxylic acid tert-butyl ester |

| Nucleophilic aromatic substitution | Potassium tert-butoxide, aryl halides | DMSO, 20°C, 1 h | 60-62% | Arylated piperidine derivatives |

| Palladium-catalyzed cross-coupling | Pd catalyst, aryl bromides/boronates | RT to reflux, several hours | Up to 99% | Amino-aryl-piperidine tert-butyl esters |

Research Findings and Notes

- The bromination step is critical for regioselective introduction of the bromo substituent at the 3-position of the piperidine ring, facilitated by Lewis acid catalysis (AlCl3) under low temperature to minimize side reactions.

- Catalytic hydrogenation with Pd/C in methanol efficiently converts the keto group to the amino group without affecting the tert-butyl carbamate protecting group, ensuring high purity and yield.

- Use of strong non-nucleophilic bases like potassium tert-butoxide in polar aprotic solvents (DMSO) enables nucleophilic substitution reactions with aryl halides to form C–O or C–N bonds on the piperidine scaffold.

- Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination or Suzuki coupling) offer versatile and high-yielding routes to install various aryl amine substituents, including bromo-phenyl groups, on the piperidine ring.

- The tert-butyl ester protecting group is stable under these reaction conditions and can be removed later under acidic conditions if required for further functionalization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can intermediates be characterized?

- Methodology : A common approach involves Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen, followed by bromophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution. For example, tert-butyl piperidine carboxylate derivatives often use palladium-catalyzed cross-coupling reactions with aryl halides .

- Characterization : Intermediates are typically analyzed via / NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form during handling .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Incompatible with strong oxidizers (e.g., peroxides) .

- Emergency Response : Use ethanol-tolerant foam for fire suppression. For spills, isolate the area and use absorbent materials like vermiculite .

Q. How can researchers confirm the stability of this compound under varying experimental conditions?

- Stability Testing :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Hydrolytic Stability : Incubate in aqueous buffers (pH 1–13) and monitor degradation via HPLC. The Boc group is typically stable in neutral conditions but hydrolyzes under acidic/basic extremes .

Advanced Research Questions

Q. How does the 3-bromo-phenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a directing group, enabling regioselective functionalization (e.g., Buchwald-Hartwig amination or Sonogashira coupling). Steric hindrance from the tert-butyl ester may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) .

- Contradictions : Some studies report incomplete coupling due to steric bulk; TLC monitoring and excess boronic acid (1.5 eq.) are recommended .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

- Troubleshooting :

- Dynamic Effects : Conformational flexibility in the piperidine ring can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to "freeze" rotamers and simplify spectra .

- Impurity Identification : Compare experimental NMR with computational predictions (DFT-based tools) to distinguish between stereoisomers or byproducts .

Q. How can researchers optimize the deprotection of the Boc group without degrading the bromophenyl moiety?

- Deprotection Protocols :

- Acidic Conditions : Use 4 M HCl in dioxane (2–4 hrs, 0°C) for selective Boc removal. Avoid prolonged exposure to prevent aryl bromide hydrolysis.

- Alternative Methods : TFA (trifluoroacetic acid) in dichloromethane (30 min, room temperature) is effective but requires neutralization with aqueous NaHCO to stabilize the free amine .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Purity Assessment :

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS detection identifies low-abundance species (e.g., dehalogenated byproducts) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to validate synthetic accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.